N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
Description
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Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-7-5-11-18-19(15)23-21(26-18)24(14-16-8-6-12-22-13-16)20(25)17-9-3-2-4-10-17/h5-8,11-13,17H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGXGKPJBFANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a pyridine group, and a cyclohexanecarboxamide structure. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-aminothiophenol with suitable aldehydes.
- Pyridine Incorporation : Introduced via reactions with pyridine derivatives.
- Cyclohexanecarboxamide Formation : Finalized through coupling reactions using reagents like DCC (N,N’-dicyclohexylcarbodiimide).
These steps highlight the compound's complexity and potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or modulate their activity, leading to various biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to show activity against resistant strains of bacteria and fungi. The compound's structure suggests it may also possess similar antimicrobial potential.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies involving related compounds have shown effectiveness in targeting pathways associated with tumor growth and survival.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Significant inhibition of bacterial growth in resistant strains. |
| Study 2 | Anticancer | Cell viability assays | Induction of apoptosis in cancer cell lines with IC50 values < 10 µM. |
| Study 3 | Enzyme inhibition | Enzyme kinetics | Competitive inhibition observed against specific enzymes involved in metabolic pathways. |
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both bacteria, suggesting strong antimicrobial properties.
Case Study 2: Anticancer Effects
In a separate investigation involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
